Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-
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Overview
Description
Preparation Methods
The synthesis of Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- typically involves the reaction of benzoic acid derivatives with triazolidine compounds under specific conditions. One common method involves the use of 1,2,4-triazolidine-3,5-dione as a starting material, which reacts with benzoic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Chemical Reactions Analysis
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazolidine ring is replaced by other functional groups.
Scientific Research Applications
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Benzoic acid, 4-(3,5-dioxo-1,2,4-triazolidin-4-yl)- can be compared with other similar compounds, such as:
4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid: This compound has a similar structure but differs in the position of the triazolidine ring.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound contains a pyridine ring, which imparts different chemical properties and biological activities.
4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a triazolidine ring, leading to different reactivity and applications.
Properties
CAS No. |
52203-74-4 |
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Molecular Formula |
C9H5N3O4 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H5N3O4/c13-7(14)5-1-3-6(4-2-5)12-8(15)10-11-9(12)16/h1-4H,(H,13,14) |
InChI Key |
IECXGDMYPIKURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)N=NC2=O |
Origin of Product |
United States |
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